N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine, also known as GBR-12909, is a potent dopamine reuptake inhibitor. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Mechanism of Action
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and movement. By blocking the reuptake of dopamine, N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine increases the amount of dopamine available in the brain, which can improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has been shown to have several biochemical and physiological effects. It increases dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. It can also reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Advantages and Limitations for Lab Experiments
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor, making it a useful tool for studying the role of dopamine in various neurological disorders. However, it also has some limitations. It can be toxic at high doses, and its effects can be difficult to interpret due to its complex mechanism of action.
Future Directions
There are several future directions for research on N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine. One area of interest is its potential use in the treatment of addiction. Studies have shown that N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine can reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction. Another area of interest is its potential use in the treatment of Parkinson's disease. N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease. Finally, researchers are interested in developing new dopamine reuptake inhibitors that are more selective and have fewer side effects than N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine.
Synthesis Methods
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 3-nitrobenzyl chloride to form the intermediate 1-(1-naphthyl)-3-nitrobenzylamine. This intermediate is then reacted with N-methylpiperazine to form the final product, N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine.
Scientific Research Applications
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has been widely used in scientific research to study the role of dopamine in various neurological disorders. It has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. It has also been studied as a potential treatment for addiction, as it can reduce the rewarding effects of drugs of abuse.
properties
IUPAC Name |
N-methyl-N-(naphthalen-1-ylmethyl)-1-(3-nitrophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-20(13-15-6-4-10-18(12-15)21(22)23)14-17-9-5-8-16-7-2-3-11-19(16)17/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQVZCOEIGDXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198230 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.